Rac bhff

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du rac-BHFF implique plusieurs étapes, en commençant par la préparation du noyau benzofuranone. Les conditions réactionnelles comprennent généralement l'utilisation de bases fortes et de solvants organiques pour faciliter la formation du cycle benzofuranone. Les méthodes de production industrielles peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le rac-BHFF subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle benzofuranone, souvent en utilisant des agents halogénants ou des nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le rac-BHFF a plusieurs applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier le récepteur de l'acide gamma-aminobutyrique de type B et son rôle dans divers processus neurologiques.

Développement de médicaments : Le composé est exploré comme un composé potentiel pour développer de nouveaux médicaments ciblant le récepteur de l'acide gamma-aminobutyrique de type B.

Mécanisme d'action

Le rac-BHFF exerce ses effets en se liant à un site sur le récepteur de l'acide gamma-aminobutyrique de type B qui est distinct du site de reconnaissance orthostérique pour l'acide gamma-aminobutyrique. Cette liaison modifie la conformation du récepteur, augmentant l'affinité et l'efficacité de l'acide gamma-aminobutyrique sans avoir d'activité intrinsèque en soi . Les cibles moléculaires impliquées comprennent le domaine à sept transmembranes de la sous-unité B2 de l'acide gamma-aminobutyrique de type B .

Applications De Recherche Scientifique

Treatment of Central Nervous System Disorders

Rac-BHFF has demonstrated anxiolytic and antidepressant-like properties in various animal models. Studies have indicated that it enhances the discriminative stimulus effects of baclofen, a GABA B receptor agonist, which suggests its potential in treating anxiety disorders .

Case Study: Anxiolytic Effects

In experiments with pigeons trained to discriminate between baclofen and saline, Rac-BHFF showed significant enhancement of baclofen's effects, indicating its utility in anxiety treatment .

Neuropathic Pain Management

Research has highlighted Rac-BHFF's role in alleviating neuropathic pain. In a study involving mice with chronic constriction injury, Rac-BHFF was shown to increase the paw withdrawal threshold to mechanical stimulation, suggesting a modulatory effect on pain sensitivity .

Data Table: Neuropathic Pain Studies

Substance Addiction Treatment

Rac-BHFF has also been investigated for its potential in treating substance use disorders. It has been shown to attenuate cocaine and ethanol-induced neuroplasticity and reduce self-administration behaviors in animal models .

Case Study: Addiction Models

In studies examining the effects of Rac-BHFF on drug self-administration, it was found to effectively reverse neuroplastic changes induced by substances like cocaine and ethanol, indicating its promise as a therapeutic agent for addiction .

Mécanisme D'action

rac-BHFF exerts its effects by binding to a site on the gamma-aminobutyric acid type B receptor that is distinct from the orthosteric recognition site for gamma-aminobutyric acid. This binding modifies the receptor conformation, enhancing the affinity and efficacy of gamma-aminobutyric acid without having intrinsic activity on its own . The molecular targets involved include the seven-transmembrane domain of the gamma-aminobutyric acid type B2 subunit .

Comparaison Avec Des Composés Similaires

Le rac-BHFF est comparé à d'autres modulateurs allostériques positifs du récepteur de l'acide gamma-aminobutyrique de type B, tels que le CGP7930 et le GS39783. Alors que tous ces composés améliorent la puissance et l'efficacité de l'acide gamma-aminobutyrique, le rac-BHFF a une puissance plus élevée (CE50 = 234 nM) par rapport au CGP7930 . Cette puissance plus élevée fait du rac-BHFF un modulateur plus efficace dans les applications de recherche .

Les composés similaires comprennent :

- CGP7930

- GS39783

- Baclofène (un agoniste orthostérique)

Le caractère unique du rac-BHFF réside dans sa forte puissance et sa sélectivité en tant que modulateur allostérique positif, ce qui en fait un outil précieux pour étudier le récepteur de l'acide gamma-aminobutyrique de type B et ses applications thérapeutiques potentielles .

Activité Biologique

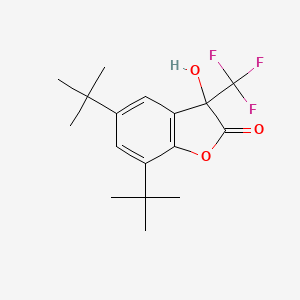

Rac BHFF, chemically known as 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3(trifluoromethyl)-2(3 H)-benzofuranone, is recognized as a potent and selective positive allosteric modulator (PAM) of GABA receptors. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in enhancing the efficacy of GABA, the primary inhibitory neurotransmitter in the central nervous system.

This compound operates by binding to a site on the GABA receptor distinct from the agonist-binding site. This binding increases the receptor's responsiveness to GABA, resulting in enhanced signaling. Specifically, this compound has been shown to increase the potency of GABA by more than 15-fold and its efficacy by over 149% . Such modulation can lead to various physiological effects, including anxiolytic activity and potential therapeutic applications in conditions such as anxiety disorders and substance use disorders.

Biological Effects

- Anxiolytic Activity : this compound exhibits anxiolytic effects in vivo, suggesting its potential use in treating anxiety-related conditions. In studies, it has been shown to reduce anxiety-like behaviors in animal models .

- Alcohol and Substance Use Disorders : Research indicates that this compound can influence alcohol self-administration behaviors. In rat models, pretreatment with this compound significantly reduced alcohol consumption while not affecting sucrose intake, indicating its specificity for alcohol-related behaviors . This suggests a potential role in managing alcohol dependence.

- Neuropathic Pain : Although this compound is a PAM of GABA receptors, studies have reported mixed results regarding its analgesic properties. One study found that while it enhanced baclofen-mediated analgesia in neuropathic mice, it did not exhibit direct analgesic effects on its own .

Table 1: Summary of Key Studies Involving this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Koek et al., 2013 | Discriminative Stimulus Effects | Compared effects of this compound with GABA agonists; demonstrated significant modulation of receptor activity. |

| Malherbe et al., 2008 | Characterization of this compound | Established pharmacological profile as a potent PAM of GABA receptors. |

| Zhang et al., 2015 | FMRP Expression Regulation | Showed that activation of GABA receptors upregulates fragile X mental retardation protein (FMRP) expression; this compound influenced this pathway positively. |

| Zemoura et al., 2016 | Analgesia in Neuropathic Models | Enhanced baclofen-mediated analgesia but no direct analgesic effect observed with this compound alone. |

Implications for Future Research

The diverse biological activities of this compound suggest promising avenues for further research:

Propriétés

IUPAC Name |

5,7-ditert-butyl-3-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16(22,13(21)23-12)17(18,19)20/h7-8,22H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNOANDLZIIFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402030 | |

| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123557-91-5 | |

| Record name | 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123557-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BHFF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123557915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123557-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BHFF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W3822BMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rac-BHFF interact with its target and what are the downstream effects?

A1: Rac-BHFF [(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one] acts as a positive allosteric modulator (PAM) of the GABAB receptor. [, , , , , , , , , , , , ] Instead of directly activating the receptor like an agonist, it binds to an allosteric site and enhances the effects of the endogenous agonist, GABA. [] This potentiation leads to increased GABAB receptor signaling, resulting in downstream effects such as:

- Increased G protein activation: Rac-BHFF potentiates the GABAB receptor-stimulated binding of [35S]GTPγS to G proteins. [, ]

- Suppression of neuronal activity: Enhanced GABAB receptor signaling ultimately leads to neuronal inhibition, contributing to its effects in various animal models. [, ]

- Modulation of EGFR transactivation: While this has been observed in prostate cancer cells, it highlights the potential for Rac-BHFF to influence signaling pathways beyond direct GABAB receptor modulation. []

Q2: What is the structural characterization of Rac-BHFF?

A2: Rac-BHFF [(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one] has the following structural features: [, , , ]

Q3: What is known about the structure-activity relationship (SAR) of Rac-BHFF and its analogs?

A3: While comprehensive SAR data is not available in the provided research, some insights can be derived:

- Comparison to other PAMs: Rac-BHFF has consistently demonstrated higher efficacy compared to the PAM CGP7930 in various studies. [, , ] This suggests that the specific structural features of Rac-BHFF contribute to its increased potency as a GABAB receptor PAM.

- Importance of allosteric binding: The ability of Rac-BHFF to enhance the effects of both baclofen and the partial agonist CGP35348, without having intrinsic agonist activity itself, underscores the importance of its allosteric binding site interactions. [, ]

Q4: How has Rac-BHFF been studied in vitro and in vivo?

A4: Rac-BHFF has been extensively studied in both in vitro and in vivo settings:

- [35S]GTPγS binding assays: Rac-BHFF potentiates GABAB receptor-stimulated [35S]GTPγS binding in different brain regions, indicating its ability to enhance receptor signaling. [, ]

- Cell migration and invasion assays: In prostate cancer cells, Rac-BHFF promoted cell migration and invasion, mediated through EGFR transactivation. []

- Rodent models of sensorimotor gating: Rac-BHFF ameliorates sensorimotor gating deficits in various rodent models, suggesting potential antipsychotic-like properties. []

- Animal models of alcohol and drug addiction: Rac-BHFF has consistently shown efficacy in reducing alcohol intake, relapse-like drinking, and cocaine self-administration in rodent models. [, , , ]

- Neuropathic pain models: Rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice, suggesting potential for pain management. []

Q5: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of Rac-BHFF?

A5: The provided research doesn't offer detailed information on the specific ADME (absorption, distribution, metabolism, excretion) profile of Rac-BHFF. Further research is needed to fully elucidate its PK/PD properties.

Q6: Are there any known safety concerns or toxicological data available for Rac-BHFF?

A6: While the provided research doesn't focus on toxicology, some studies suggest:

- Improved safety profile compared to agonists: Rac-BHFF appears to have a better safety profile than the GABAB receptor agonist baclofen, particularly in terms of producing less sedation and hypothermia at effective doses. [, , , ]

- Potential for fewer side effects: As a PAM, Rac-BHFF may have an advantage over direct agonists by selectively enhancing the effects of GABA only when it is naturally released, potentially leading to fewer off-target effects. [, ]

Q7: What is the current research status and future directions for Rac-BHFF?

A7: Rac-BHFF continues to be investigated as a potential therapeutic agent for various conditions, including:

- Alcohol and drug addiction: Its consistent efficacy in reducing alcohol and drug seeking behaviors in animal models makes it a promising candidate for further development. [, , , ]

- Neuropsychiatric disorders: Its positive effects in models of sensorimotor gating suggest potential applications in conditions like schizophrenia. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.